molecular formula C19H28N2O3 B2442347 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide CAS No. 921795-00-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide

Cat. No. B2442347
M. Wt: 332.444
InChI Key: FBSRVUYQOGVWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry of Cyclic Aminooxycarbenes

Research into the chemistry of cyclic aminooxycarbenes, such as those related to the compound , highlights the potential for creating new chemical entities with unique properties. For instance, the study by Couture and Warkentin (1997) explores the reactions of oxazolidin-2-ylidenes and tetrahydro-1,3-oxazin-2-ylidene, indicating the versatility of these compounds in synthesizing spiro-fused hydantoins and oxazolines, which have implications for developing novel chemical entities with potential biological activities (Couture & Warkentin, 1997).

Synthesis of Antibacterial Agents

The quest for new antibacterial agents has led to the synthesis and evaluation of compounds with structures similar to the one specified. Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, demonstrating the potential of structurally complex molecules in addressing antibiotic resistance (Palkar et al., 2017).

Studies on Reactions and Rearrangements

Further research into the reactions and rearrangements of benzo[diazepino]oxazole derivatives, as conducted by Terada et al. (1973), provides insight into the chemical behavior of complex molecules under various conditions. This research can guide the development of new synthetic pathways and the discovery of novel compounds with potential applications in various fields (Terada et al., 1973).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-7-10-21-14-9-8-13(20-16(22)18(2,3)4)11-15(14)24-12-19(5,6)17(21)23/h8-9,11H,7,10,12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSRVUYQOGVWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide

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